2-(Tiofen-3-il)piperazina

Descripción general

Descripción

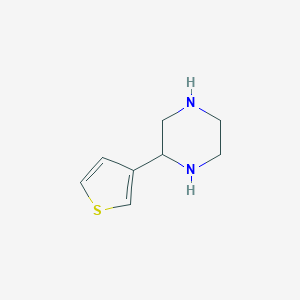

2-(Thiophen-3-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a thiophene ring at the third position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

2-(Thiophen-3-yl)piperazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of 2-(Thiophen-3-yl)piperazine is the D3 dopamine receptor . Dopamine receptors play a significant role in the central nervous system, impacting movement, behavioral motivations, and learning .

Mode of Action

The compound interacts with its targets by binding to the D3 dopamine receptor . This interaction can lead to changes in the normal operation of the mesocorticolimbic dopamine (MCL-DA) system, more commonly known as the reward system .

Biochemical Pathways

The affected pathway is the dopamine signaling pathway . The synaptic levels of dopamine rise as a result of the compound’s suppression of dopamine transporter (DAT) activity, leading to an amplification of dopamine signaling .

Pharmacokinetics

The compound’s molecular weight of 16826 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution in the body.

Result of Action

The interaction with the d3 dopamine receptor and the subsequent amplification of dopamine signaling could potentially lead to changes in behavior and motivation .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-(Thiophen-3-yl)piperazine are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with 5-HT1A serotonin receptors . The nature of these interactions is largely electrostatic, which could explain the observed affinity for this compound .

Molecular Mechanism

The molecular mechanism of action of 2-(Thiophen-3-yl)piperazine involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound exhibits stability and does not degrade rapidly

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)piperazine can be achieved through several methods:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

Buchwald-Hartwig amination: This palladium-catalyzed coupling reaction involves the reaction of N-Boc-piperazine with thiophene derivatives to form the desired product.

Industrial Production Methods

Industrial production of 2-(Thiophen-3-yl)piperazine typically involves large-scale application of the Buchwald-Hartwig amination due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield with minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(Thiophen-3-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The piperazine ring can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Secondary amines.

Substitution: Alkylated or acylated piperazine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

4-(Thiophen-3-yl)piperazine: Similar structure but with the thiophene ring at the fourth position.

2-(Furan-3-yl)piperazine: Similar structure with a furan ring instead of a thiophene ring.

2-(Pyridin-3-yl)piperazine: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

2-(Thiophen-3-yl)piperazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

Actividad Biológica

Overview

2-(Thiophen-3-yl)piperazine is a heterocyclic compound characterized by a piperazine ring substituted with a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its ability to interact with various biological targets, including dopamine and serotonin receptors, positions it as a promising candidate for further pharmacological exploration.

Target Receptors

The primary biological target for 2-(Thiophen-3-yl)piperazine is the D3 dopamine receptor , with additional interactions noted with 5-HT1A serotonin receptors . These interactions are crucial as they influence neurotransmitter signaling pathways that are implicated in various neurological and psychiatric disorders.

Mode of Action

The compound exerts its effects by binding to these receptors, thereby modulating the dopamine signaling pathway . This modulation can lead to significant changes in behavior and motivation, making it relevant for conditions such as schizophrenia and depression .

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(Thiophen-3-yl)piperazine exhibit notable antimicrobial properties. In a study evaluating the minimum inhibitory concentration (MIC) against various bacterial strains, compounds derived from this scaffold showed varying levels of activity:

| Compound | Gram-positive Bacteria (MIC µg/mL) | Gram-negative Bacteria (MIC µg/mL) | Fungal Microorganisms (MIC µg/mL) |

|---|---|---|---|

| 7a | 375 | 250 | 375 |

| 7b | 187.5 | 250 | 187.5 |

| 7c | 187.5 | 375 | 187.5 |

| ... | ... | ... | ... |

This table summarizes the antimicrobial efficacy of synthesized compounds based on the thiophene-piperazine framework, highlighting their potential as therapeutic agents against resistant strains .

Anticancer Activity

In vitro studies have indicated that compounds related to 2-(Thiophen-3-yl)piperazine possess cytotoxic properties against various cancer cell lines. For instance, one study reported that piperazine-linked derivatives exhibited selective cytotoxicity towards breast cancer cells while maintaining viability in non-cancerous fibroblast cells . The mechanism of action appears to involve interference with cellular signaling pathways essential for cancer cell proliferation.

Case Studies

- Antimicrobial Evaluation : A series of novel derivatives were synthesized and evaluated for their antimicrobial activity using the micro broth dilution method. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiophene-piperazine structure can enhance efficacy .

- Cytotoxic Studies : Another study focused on piperazine-linked naphthalimide derivatives, which were characterized for their cytotoxic effects against breast cancer cell lines. The findings revealed that these compounds could penetrate cellular membranes effectively, indicating their potential as drug delivery systems in cancer therapy .

Propiedades

IUPAC Name |

2-thiophen-3-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-10H,2-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCNNYFNOXHYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587681 | |

| Record name | 2-(Thiophen-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111760-38-4 | |

| Record name | 2-(3-Thienyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111760-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophen-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.